

A Technical Guide to the Physicochemical Properties of Tetraglycine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **tetraglycine**, an oligopeptide composed of four glycine residues. The information herein is intended to support research, scientific analysis, and drug development activities where **tetraglycine** may be used as a model peptide, a building block, or a reference compound.

Core Physicochemical Data

The fundamental physicochemical properties of **tetraglycine** are summarized in the tables below. These values are critical for understanding the behavior of **tetraglycine** in various experimental and formulation settings.

Table 1: General Physicochemical Properties of Tetraglycine



Property	Value	Source(s)
Molecular Formula	C8H14N4O5	INVALID-LINK,INVALID- LINK
Molecular Weight	246.22 g/mol	INVALID-LINK,INVALID- LINK
CAS Number	637-84-3	INVALID-LINK,INVALID- LINK
Appearance	White powder to crystal	INVALID-LINK
Melting Point	~300 °C	INVALID-LINK

Table 2: Acid-Base Properties of Tetraglycine

Property	- Value (Predicted/Typical)	Notes
pKaı (C-terminal -COOH)	~3.32 ± 0.10	Predicted value.[1] This is the dissociation of the carboxylic acid proton.
pKa² (N-terminal -NH³+)	~7.7 ± 0.5	This is a typical pKa value for the N-terminus of a peptide.[2] The local environment can influence the exact value.
Isoelectric Point (pI)	~5.51	Calculated as the average of pKa ₁ and pKa ₂ . At this pH, the net charge of the molecule is zero.

Table 3: Solubility and Stability of Tetraglycine



Property	Value/Information	Source(s)
Aqueous Solubility	2.86 mg/mL	May require ultrasonication for dissolution.[3]
Qualitative Solubility	Can form cloudy solutions in Milli-Q water that may precipitate over time, especially at higher concentrations.	INVALID-LINK
Storage (Solid)	Store at -20°C in a dark, inert atmosphere.	INVALID-LINK
Storage (Solution)	For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Solutions should be sealed and protected from light and moisture.	INVALID-LINK
Thermal Stability	The thermal stability of oligoglycines generally increases with chain length. Thermal decomposition can lead to the formation of 2,5-diketopiperazine.[4]	INVALID-LINK

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of **tetraglycine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **tetraglycine** in an aqueous solvent (like D₂O) is expected to show signals corresponding to the α-protons of the four glycine residues. Due to the peptide bonds, these protons will be in slightly different chemical environments, potentially leading to distinct, albeit closely spaced, signals. The N-terminal and C-terminal



 α -protons will have different chemical shifts compared to the internal glycine residues. The expected chemical shift range for α -protons in peptides is typically between 3.5 and 4.5 ppm. [5][6]

• ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. For **tetraglycine**, distinct signals are expected for the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group (typically in the 170-180 ppm range), as well as for the α-carbons of the glycine units (around 40-45 ppm).[7][8] A reference spectrum for **tetraglycine** is available, showing the expected chemical shifts.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **tetraglycine** will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the amine and amide groups.
- C=O stretching (Amide I): A strong absorption band around 1630-1680 cm⁻¹, corresponding to the carbonyl groups of the peptide bonds.
- N-H bending (Amide II): An absorption band around 1510-1580 cm⁻¹.
- C-N stretching and N-H bending (Amide III): An absorption band in the 1200-1300 cm⁻¹ region.
- O-H and C=O stretching (Carboxylic Acid): Broad O-H stretching in the 2500-3300 cm⁻¹ range and C=O stretching around 1700-1725 cm⁻¹.

The solid-state structure of oligoglycines often involves an antiparallel β-sheet-like structure stabilized by hydrogen bonds, which can influence the positions and shapes of these bands.[4] [10][11]

Experimental Protocols & Methodologies

This section details the methodologies for determining the key physicochemical properties of **tetraglycine**.



Determination of pKa and Isoelectric Point (pI)

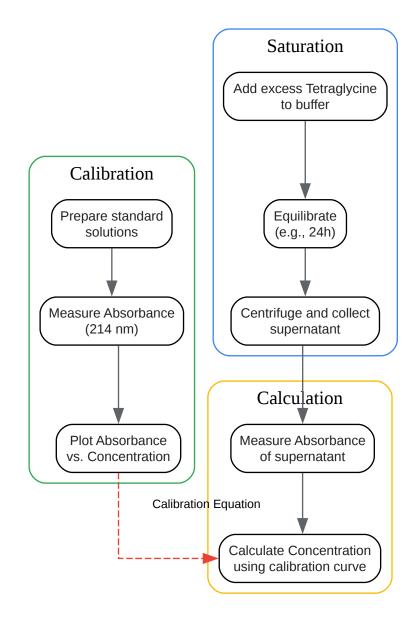
The acid dissociation constants (pKa) and the isoelectric point (pI) are critical for understanding the charge state of **tetraglycine** at different pH values. Potentiometric titration is a standard and precise method for their determination.[12]

Experimental Protocol: Potentiometric Titration

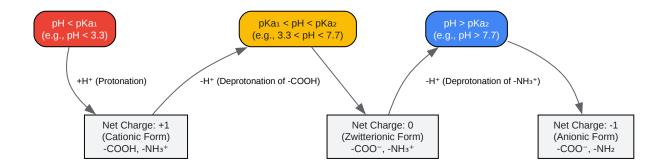
- Sample Preparation: Accurately weigh 2-3 mg of **tetraglycine** and dissolve it in a known volume of deionized water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. The initial pH is lowered by adding a small amount of standardized strong acid (e.g., HCl) to ensure all ionizable groups are fully protonated.
- Titration Setup: Use a calibrated automatic titrator equipped with a combined glass electrode. Maintain the sample at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ absorption.
- Titration: Titrate the sample with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize after each addition before recording the value.
- Data Analysis: Plot the measured pH against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points). The pI can be calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group. Specialized software can be used for more precise data analysis based on mass and charge balance equations.[1][12][13][14]











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